Cas no 123769-56-2 (Methanone,(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(4-hydroxyphenyl)-)

Methanone,(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(4-hydroxyphenyl)- structure
123769-56-2 structure
Product Name:Methanone,(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(4-hydroxyphenyl)-
CAS No:123769-56-2
MF:C16H14O4
MW:270.279964923859
CID:200418
PubChem ID:3078985
Update Time:2025-04-19

Methanone,(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(4-hydroxyphenyl)- Chemical and Physical Properties

Names and Identifiers

    • Methanone,(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(4-hydroxyphenyl)-
    • 3,4-dihydro-2H-1,5-benzodioxepin-7-yl-(4-hydroxyphenyl)methanone
    • BRN 3621178
    • 123769-56-2
    • DTXSID10154083
    • 7-(p-Hydroxybenzoyl)-1,5-benzodioxepane
    • Methanone, (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(4-hydroxyphenyl)-
    • (3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)(4-hydroxyphenyl)methanone
    • Inchi: 1S/C16H14O4/c17-13-5-2-11(3-6-13)16(18)12-4-7-14-15(10-12)20-9-1-8-19-14/h2-7,10,17H,1,8-9H2
    • InChI Key: XPMNVUCLVOVIQR-UHFFFAOYSA-N
    • SMILES: O1C2C=C(C(C3C=CC(=CC=3)O)=O)C=CC=2OCCC1

Computed Properties

  • Exact Mass: 270.08922
  • Monoisotopic Mass: 270.089
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 335
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 55.8Ų

Experimental Properties

  • Density: 1.271
  • Boiling Point: 474.2°C at 760 mmHg
  • Flash Point: 180.1°C
  • Refractive Index: 1.605
  • PSA: 55.76
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